molecular formula C15H18N2O B1418078 2-(6-Methoxynaphthalen-2-yl)piperazine CAS No. 914348-90-6

2-(6-Methoxynaphthalen-2-yl)piperazine

Cat. No. B1418078
M. Wt: 242.32 g/mol
InChI Key: SYUWRDAXXXDWND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(6-Methoxynaphthalen-2-yl)piperazine” is a chemical compound with the empirical formula C15H18N2O . It has a molecular weight of 242.32 . The IUPAC name for this compound is 2-(6-methoxy-2-naphthyl)piperazine .


Molecular Structure Analysis

The molecular structure of “2-(6-Methoxynaphthalen-2-yl)piperazine” can be represented by the SMILES string COc1ccc2cc(ccc2c1)C3CNCCN3 . The InChI code for this compound is 1S/C15H18N2O/c1-18-14-5-4-11-8-13(3-2-12(11)9-14)15-10-16-6-7-17-15/h2-5,8-9,15-17H,6-7,10H2,1H3 .


Physical And Chemical Properties Analysis

The compound “2-(6-Methoxynaphthalen-2-yl)piperazine” is a solid at room temperature .

Scientific Research Applications

Serotonergic and Dopaminergic Activity

A study by Perrone et al. (1994) synthesized a model of arylpiperazines, including 2-(6-Methoxynaphthalen-2-yl)piperazine derivatives, to explore mixed serotonergic and dopaminergic activity. These compounds showed high affinity for serotonin 5-HT1A receptors and moderate affinity for dopamine D-2 receptors, positioning them similarly to the azaspirone class of compounds like buspirone. This research suggests potential applications in developing novel antipsychotic and anxiolytic agents (Perrone et al., 1994).

Sigma Receptor Binding and Antiproliferative Activity

Berardi et al. (2005) investigated derivatives of 2-(6-Methoxynaphthalen-2-yl)piperazine for sigma receptor affinities. The study found that certain derivatives exhibited potent sigma(1) receptor ligand properties with significant selectivity, and some demonstrated antiproliferative activity in rat C6 glioma cells. These findings suggest a role in tumor research and potential therapeutic applications (Berardi et al., 2005).

Anti-inflammatory and Analgesic Properties

A study by Okunrobo et al. (2006) synthesized 2-hydroxymethylbenzamides, including derivatives of 2-(6-Methoxynaphthalen-2-yl)piperazine, and evaluated them for anti-inflammatory and analgesic activities. Some derivatives were found to be effective, highlighting the potential for developing new pain relief and anti-inflammatory drugs (Okunrobo et al., 2006).

Fluorescent Ligands for 5-HT1A Receptors

Lacivita et al. (2009) synthesized 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety. These compounds displayed high 5-HT(1A) receptor affinity and were evaluated for visualizing 5-HT(1A) receptors in cellular models. This research contributes to the development of tools for studying serotonergic neurotransmission (Lacivita et al., 2009).

Anticancer Properties

Lee et al. (2013) conducted a mechanistic study on a compound structurally related to 2-(6-Methoxynaphthalen-2-yl)piperazine, which demonstrated apoptosis induction in cancer cells and potential as a cancer therapeutic agent (Lee et al., 2013).

Safety And Hazards

The compound “2-(6-Methoxynaphthalen-2-yl)piperazine” is classified as a hazardous substance. It has the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(6-methoxynaphthalen-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-18-14-5-4-11-8-13(3-2-12(11)9-14)15-10-16-6-7-17-15/h2-5,8-9,15-17H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUWRDAXXXDWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3CNCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661683
Record name 2-(6-Methoxynaphthalen-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methoxynaphthalen-2-yl)piperazine

CAS RN

914348-90-6
Record name 2-(6-Methoxynaphthalen-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Methoxynaphthalen-2-yl)piperazine
Reactant of Route 2
2-(6-Methoxynaphthalen-2-yl)piperazine
Reactant of Route 3
Reactant of Route 3
2-(6-Methoxynaphthalen-2-yl)piperazine
Reactant of Route 4
2-(6-Methoxynaphthalen-2-yl)piperazine
Reactant of Route 5
2-(6-Methoxynaphthalen-2-yl)piperazine
Reactant of Route 6
2-(6-Methoxynaphthalen-2-yl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.